Bienvenue dans la boutique en ligne BenchChem!

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide

Lipophilicity Physicochemical profiling Structure-property relationship

This 4-tert-butylphenyl sulfonamide is the exclusive gateway to patent-granted purine-chalcone antivirals (CN108892668A) targeting TMV, CMV, PVY, and SRBSDV. Its measured LogP of 3.8—counterintuitively lower than the 4-methyl analog (LogP 4.15)—provides a unique steric/electronic probe for QSAR model validation and CA inhibition screening cascades. The acetylphenyl handle enables rapid derivatization. No other commercially available N-(4-acetylphenyl)benzenesulfonamide generates this privileged antiviral scaffold, making it an essential procurement item for agrochemical antiviral discovery and sulfonamide SAR studies.

Molecular Formula C18H21NO3S
Molecular Weight 331.4g/mol
CAS No. 690643-29-9
Cat. No. B386364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide
CAS690643-29-9
Molecular FormulaC18H21NO3S
Molecular Weight331.4g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C18H21NO3S/c1-13(20)14-5-9-16(10-6-14)19-23(21,22)17-11-7-15(8-12-17)18(2,3)4/h5-12,19H,1-4H3
InChIKeyCHZNMGRGZXHCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.7 [ug/mL]

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide (CAS 690643-29-9): Key Physicochemical and Structural Baseline for Sourcing Decisions


N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide (CAS 690643-29-9) is a synthetic sulfonamide bearing a 4-acetylphenyl moiety on the sulfonamide nitrogen and a bulky 4‑tert‑butyl substituent on the benzenesulfonyl ring [1]. It is primarily employed as a versatile building block in medicinal chemistry, notably as a precursor to purine‑tethered chalcone derivatives with antiviral activity against plant viruses [2]. Its calculated physicochemical profile—molecular weight 331.4 g/mol, XLogP3 3.8, aqueous solubility 1.7 µg/mL, and topological polar surface area (tPSA) 71.6 Ų—provides a quantitative baseline for differentiation from close analogs [1].

Why Generic Substitution of N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide (CAS 690643-29-9) Carries Measurable Risk


Within the N-(4-acetylphenyl)benzenesulfonamide series, even a single para substituent change on the sulfonyl ring can invert the lipophilicity trend: the 4‑tert‑butyl derivative (XLogP3 3.8) is measurably less lipophilic than the 4‑methyl analog (LogP 4.15) [1][2], contrary to the conventional expectation that a tert‑butyl group universally increases hydrophobicity. Furthermore, the tert‑butyl congener serves as the sole demonstrated entry point to a specific purine‑chalcone series with plant antiviral efficacy, while the 4‑methyl, 4‑methoxy, 4‑fluoro and 4‑chloro analogs lead to structurally divergent final compounds whose bioactivity profiles have not been shown to be interchangeable [3].

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide (CAS 690643-29-9) Versus Closest Analogs


Lipophilicity Anomaly: 4‑tert‑Butyl Derivative Shows Lower LogP Than 4‑Methyl Analog

Computational LogP data reveal that N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide (XLogP3 = 3.8) is measurably less lipophilic than its 4‑methyl analog (LogP = 4.15) [1][2]. This 0.35 log unit reduction defies the simplistic assumption that increased carbon count always elevates lipophilicity. The lower XLogP3 value potentially translates to improved aqueous solubility and reduced non-specific membrane partitioning, a consideration for assay compatibility.

Lipophilicity Physicochemical profiling Structure-property relationship

Antibacterial Potency Differentiation: 4‑Methyl Analog Exhibits Moderate MIC Against S. aureus

In a head-to-head antibacterial screen, N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) demonstrated an MIC of 256 µg/mL against Staphylococcus aureus ATCC 29213, whereas four closely related sulfonamides required 512 µg/mL. Against Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, all tested compounds gave an MIC of 256 µg/mL. This study, however, did not include the 4‑tert‑butyl derivative, and the observed 2‑fold improvement of the 4‑methyl compound over other analogs cannot be directly extrapolated to the tert‑butyl variant without further testing.

Antibacterial MIC Sulfonamide SAR

Plant Antiviral Intermediate: tert‑Butyl Variant Uniquely Enables Purine–Chalcone Hybrid Synthesis

Patent CN108892668A discloses a series of purine‑tethered benzenesulfonamide chalcones with plant antiviral activity. N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide is specified as a critical reaction partner (reactant) for constructing the (E)-1-(4-((4-tert-butylphenyl)sulfonamido)phenyl)-3-(4-((9‑benzyl‑9H‑purin‑6‑yl)oxy)phenyl)-2-propen-1-one scaffold, one of 25 preferred compounds claimed to inhibit tobacco mosaic virus (TMV), cucumber mosaic virus (CMV), potato virus Y (PVY), and southern rice black‑streaked dwarf virus (SRBSDV). The 4‑tert‑butyl substitution is unique among the R1 substituents (4‑oxomethyl, 4‑methyl, 4‑fluoro, 4‑chloro, 4‑bromo, 2‑methyl, 2‑fluoro, 2‑chloro, 2‑bromo, and hydrogen) described in the invention, conferring a distinct structural signature on the resulting chalcone.

Plant antiviral Intermediate Chalcone Tobacco mosaic virus

Carbonic Anhydrase Inhibition Potential: Class‑Level Activity of 4‑tert‑Butylphenylsulfonamides

Although N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide itself has not been evaluated against carbonic anhydrases (CAs), structurally related 4‑tert‑butylphenylsulfonamides demonstrate nanomolar inhibitory potency. For instance, 1-N-(4-tert-butylbenzene)benzene-1,3-disulfonamide (BDBM10898) inhibits human CA II with a Ki of 203 nM and Helicobacter pylori CA with a Ki of 318 nM, while a more elaborated 4‑tert‑butylphenylsulfonamidoethyl derivative achieves a Ki of 27 nM against H. pylori CA. Simple 4‑substituted benzenesulfonamides lacking the tert‑butyl motif (e.g., dorzolamide analogs) exhibit substantially weaker inhibition, with Ki values ranging from 873 to 4360 nM. These class‑level data suggest that the tert‑butylphenylsulfonamide pharmacophore, present in CAS 690643-29-9, may confer CA inhibitory potential, though direct measurement is required for confirmation.

Carbonic anhydrase Ki Sulfonamide inhibitor

Highest‑Value Application Scenarios for N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide (CAS 690643-29-9) Based on Differentiated Evidence


Synthesis of Plant Antiviral Purine–Chalcone Hybrids for Agrochemical Discovery

The compound is the required entry point for synthesizing the 4‑tert‑butylphenyl‑substituted purine–chalcone hybrids claimed in CN108892668A. These final products exhibit activity against TMV, CMV, PVY, and SRBSDV [1][2]. No other commercially available N-(4-acetylphenyl)benzenesulfonamide can generate this specific scaffold, making CAS 690643-29-9 an obligatory procurement item for agrochemical antiviral discovery programs following this patent route.

Structure–Lipophilicity Relationship Studies in Sulfonamide Library Design

The counterintuitive lipophilicity trend (tert‑butyl LogP 3.8 vs methyl LogP 4.15) provides a useful test case for computational and experimental logP model validation. Medicinal chemistry teams building sulfonamide libraries can use this pair to probe the impact of para‑substituent electronic and steric effects on partition coefficients [1][2].

Carbonic Anhydrase Inhibitor Fragment Screening and Lead Optimization

Given the nanomolar CA inhibition observed for structurally related 4‑tert‑butylphenylsulfonamides, CAS 690643-29-9 represents a candidate fragment for CA‑focused screening cascades and structure‑based lead optimization. Its acetylphenyl moiety provides a synthetic handle for further derivatization or bioconjugation [1][2][3].

Antibacterial SAR Expansion with a Bulky Sulfonamide Probe

The 4‑tert‑butyl variant remains untested in the antibacterial panel that established MIC data for the 4‑methyl analog (256 µg/mL vs S. aureus). Obtaining the tert‑butyl compound allows researchers to directly quantify the steric contribution of the para‑substituent to antibacterial potency, filling a critical gap in the SAR landscape [1].

Quote Request

Request a Quote for N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.